molecular formula C13H22O2 B018754 d-Menthyl acrylate CAS No. 108945-28-4

d-Menthyl acrylate

Cat. No.: B018754
CAS No.: 108945-28-4
M. Wt: 210.31 g/mol
InChI Key: XJBRSZAYOKVFRH-TUAOUCFPSA-N
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Description

d-Menthyl acrylate is an organic compound derived from menthol and acrylic acid. It is a colorless liquid with a characteristic minty odor. The compound is primarily used in the synthesis of polymers and copolymers, which find applications in various industries, including adhesives, coatings, and biomedical materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: d-Menthyl acrylate can be synthesized through the esterification of menthol with acryloyl chloride. The reaction typically involves the use of a base such as triethylamine in a solvent like tetrahydrofuran. The reaction is carried out at temperatures ranging from 0 to 20 degrees Celsius for about 24 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: d-Menthyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound) or copolymerize with other monomers to create copolymers.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield menthol and acrylic acid.

    Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles and electrophiles.

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under thermal or photochemical conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Addition Reactions: Reagents like hydrogen bromide or chlorine can be used for addition reactions.

Major Products Formed:

    Polymerization: Poly(this compound) or copolymers.

    Hydrolysis: Menthol and acrylic acid.

    Addition Reactions: Halogenated derivatives of this compound.

Scientific Research Applications

d-Menthyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of d-Menthyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers exhibit unique properties such as flexibility, durability, and resistance to environmental factors .

Molecular Targets and Pathways: The primary molecular target of this compound is the double bond in the acrylate group, which undergoes radical polymerization. The pathways involved include the initiation, propagation, and termination steps of radical polymerization.

Comparison with Similar Compounds

    Methyl acrylate: Used in the production of acrylate fibers and as a reagent in pharmaceutical synthesis.

    Ethyl acrylate: Employed in the manufacture of paints, coatings, and adhesives.

    Butyl acrylate: Utilized in the production of plastics, textiles, and sealants.

Uniqueness of d-Menthyl Acrylate: this compound stands out due to its derivation from menthol, which imparts a unique minty odor and biocompatibility. Its applications in biomedical materials and drug delivery systems highlight its versatility and potential for innovation in various fields .

Properties

IUPAC Name

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBRSZAYOKVFRH-TUAOUCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C=C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C=C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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